molecular formula C4H8N2O B165188 1-Aminocyclopropane-1-carboxamide CAS No. 137360-55-5

1-Aminocyclopropane-1-carboxamide

Cat. No.: B165188
CAS No.: 137360-55-5
M. Wt: 100.12 g/mol
InChI Key: JFGXRDGYMLGBBB-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring fused to an amino acid structure, making it a valuable subject for research in organic chemistry and biochemistry.

Mechanism of Action

Target of Action

1-Aminocyclopropane-1-carboxamide (ACC) is a non-protein amino acid that acts as the direct precursor of the plant hormone ethylene . It plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction. Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Biochemical Pathways

The biosynthesis of ACC starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon . This suggests that ACC may be metabolized and utilized by various organisms, potentially influencing its bioavailability.

Result of Action

The primary result of ACC’s action is the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . Ethylene controls several processes linked to vegetative plant growth but is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. For instance, the rate of ACC formation differs in response to developmental, hormonal, and environmental cues . Additionally, using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .

Biochemical Analysis

Biochemical Properties

1-Aminocyclopropane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . This process involves the interaction of this compound with these enzymes, leading to the production of ethylene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor to the plant hormone ethylene . This hormone regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ethylene. This process is catalyzed by ACC synthase and ACC oxidase . The conversion of this compound to ethylene involves binding interactions with these enzymes, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to this compound, which is catalyzed by ACC synthase .

Transport and Distribution

This compound can be transported throughout the plant over short and long distances

Subcellular Localization

Some studies suggest that ACC oxidase, the enzyme that converts this compound to ethylene, is mainly located in the cytosol .

Preparation Methods

The synthesis of 1-aminocyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Aminocyclopropane-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxamide can be compared to other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various scientific fields.

Properties

IUPAC Name

1-aminocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGXRDGYMLGBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470904
Record name 1-Aminocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137360-55-5
Record name 1-Aminocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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